N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine
CAS No.: 937604-75-6
Cat. No.: VC2261295
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937604-75-6 |
|---|---|
| Molecular Formula | C14H15ClN2O |
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | 3-chloro-2-[3-(dimethylamino)phenoxy]aniline |
| Standard InChI | InChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3 |
| Standard InChI Key | SYMVXKHDYVFPBQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |
Introduction
N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine is a chemical compound with the molecular formula C14H15ClN2O. It belongs to the broader class of aromatic amines, which are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
Synthesis and Preparation
The synthesis of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of appropriate starting materials such as phenols and amines under conditions that facilitate the formation of the phenoxy linkage. Specific reaction conditions may vary depending on the desired yield and purity.
Applications and Uses
While specific applications of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine are not widely documented, compounds with similar structures are often used in pharmaceuticals, dyes, and as intermediates in organic synthesis. Their biological activity, including potential antimicrobial or antifungal properties, can be of interest for further research.
Safety and Handling
Handling of aromatic amines requires caution due to potential health risks. They can be hazardous if inhaled, ingested, or if they come into contact with the skin. Proper protective equipment and ventilation are recommended when working with these compounds.
Additional Notes:
Given the limited availability of specific information on N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine, further investigation into its synthesis, properties, and applications would be beneficial to fully understand its potential uses and implications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume